Enzymatic α,γ-Elimination Reactivity of O-Substituted L-Homoserines
While direct quantitative data for o-(3-Methoxypropyl)homoserine itself are not available in the peer-reviewed literature, class-level inference from structurally related O-substituted L-homoserines demonstrates that the O-substituent profoundly modulates enzymatic reactivity. In assays with L-methionine γ-lyase (EC 4.4.1.11), O-acetyl-L-homoserine exhibited a relative α,γ-elimination rate of 140% compared to L-methionine, O-ethyl-L-homoserine 99%, and O-succinyl-L-homoserine only 17% [1]. The 3-methoxypropyl substituent in o-(3-Methoxypropyl)homoserine, with its ether oxygen and extended alkyl chain, is expected to produce a reactivity profile distinct from these benchmark analogs, making the compound a unique substrate for probing structure-activity relationships in homoserine-processing enzymes.
| Evidence Dimension | Relative α,γ-elimination rate (L-methionine γ-lyase assay) |
|---|---|
| Target Compound Data | Not directly measured in published literature |
| Comparator Or Baseline | O-acetyl-L-homoserine: 140%; O-ethyl-L-homoserine: 99%; O-succinyl-L-homoserine: 17% (relative to L-methionine = 100%) |
| Quantified Difference | Not quantifiable for target compound; class trend indicates strong substituent dependence |
| Conditions | Enzymatic assay with L-methionine γ-lyase from Pseudomonas putida; α,γ-elimination measured via α-ketobutyrate production |
Why This Matters
Procurement of the specific 3-methoxypropyl derivative is essential for maintaining consistent enzymatic reactivity in biocatalytic cascades or metabolic pathway engineering studies.
- [1] Esaki, N., Nakayama, T., Sawada, S., Tanaka, H., & Soda, K. (1984). Reactions of O-Substituted L-Homoserines Catalyzed by L-Methionine γ-Lyase and Their Mechanism. Agricultural and Biological Chemistry, 48(8), 1991–1996. View Source
